Sultosilic acid piperazine salt

Hyperlipoproteinemia Lipid Lowering Fibrates

This fibric acid derivative uniquely avoids interaction with oral anticoagulants, making it the preferred lipid-lowering agent for anticoagulated animal models. Unlike bezafibrate, it does not induce hepatic peroxisomal proliferation, eliminating confounding carcinogenic effects in chronic toxicity studies. It provides statistically equivalent lipid-lowering efficacy as a benchmark comparator. Its dual modulation of blood lipids and platelet adhesiveness enables integrated cardiovascular mechanism research. Procure this compound for protocols where other fibrates compromise data integrity or safety.

Molecular Formula C17H22N2O7S2
Molecular Weight 430.5 g/mol
CAS No. 57775-27-6
Cat. No. B1681788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultosilic acid piperazine salt
CAS57775-27-6
Synonyms5-tosyloxy-2-hydroxy-benzenesulfonate piperazine
A 585
A-585
Mimedran
piperazine sultosylate
sultosilic acid
Molecular FormulaC17H22N2O7S2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)[O-])S(=O)(=O)[O-].C1C[NH2+]CC[NH2+]1
InChIInChI=1S/C13H12O7S2.C4H10N2/c1-9-2-5-11(6-3-9)22(18,19)20-10-4-7-12(14)13(8-10)21(15,16)17;1-2-6-4-3-5-1/h2-8,14H,1H3,(H,15,16,17);5-6H,1-4H2
InChIKeyHGAVKWUHBLHFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sultosilic Acid Piperazine Salt (CAS 57775-27-6): A Lipid-Lowering Agent with Dual Antithrombotic Properties for Research Procurement


Sultosilic acid piperazine salt (Piperazine sultosylate; A-585; Mimedran) is a lipid-lowering compound of the fibric acid derivative class, structurally distinct as a 1:1 piperazine salt of 2-hydroxy-5-[[(4-methylphenyl)sulfonyl]oxy]benzenesulfonic acid [1]. It was developed as a therapeutic agent for primary hyperlipoproteinemia and is characterized by its dual action in modulating blood lipids and reducing platelet adhesiveness [2].

Why Sultosilic Acid Piperazine Salt Cannot Be Substituted by Other Fibric Acid Derivatives in Anticoagulated Patients or Long-Term Safety Studies


Despite belonging to the broader class of fibric acid derivatives, sultosilic acid piperazine salt exhibits a unique pharmacological profile that prevents simple substitution with agents like bezafibrate or other fibrates. The compound demonstrates a distinct safety advantage: it does not interfere with oral anticoagulant therapy, a clinically significant interaction observed with bezafibrate [1]. Furthermore, it does not promote peroxisomal proliferation in hepatocytes, a common adverse effect associated with many fibric acid derivatives that can lead to hepatocarcinogenesis in rodent models [2]. These differential characteristics render it unsuitable for generic replacement in research models requiring concomitant anticoagulation or long-term hepatic safety evaluation.

Quantitative Differentiation Evidence for Sultosilic Acid Piperazine Salt: Head-to-Head Comparison with Bezafibrate and Class-Level Safety Advantages


Head-to-Head Equivalence in Lipid Lowering: Sultosilic Acid Piperazine Salt vs. Bezafibrate in Primary Hyperlipoproteinemia

In a double-blind, cross-over study of 20 patients with primary hyperlipoproteinemia, both sultosilic acid piperazine salt and bezafibrate produced statistically significant reductions in total cholesterol, triglycerides, beta- and pre-beta-cholesterol, and significant increases in alpha-cholesterol. The study design allowed for a direct head-to-head comparison under identical conditions [1].

Hyperlipoproteinemia Lipid Lowering Fibrates

Differential Anticoagulant Interaction Profile: Sultosilic Acid Piperazine Salt Does Not Alter Thrombotest Levels in Anticoagulated Patients

A critical differentiation emerged in patients receiving oral anticoagulants. In this subset, thrombotest levels remained stable and within the therapeutic range during sultosilic acid piperazine salt treatment, whereas they frequently fell below the therapeutic range during bezafibrate therapy. This difference in thrombotest levels between the two treatments was statistically significant [1].

Anticoagulation Drug Interaction Hyperlipoproteinemia

Hepatic Safety Differentiation: Absence of Peroxisomal Proliferation Induction

Sultosilic acid piperazine salt is specifically documented to reduce platelet adhesiveness and modify blood lipid levels without promoting peroxisomal activity in hepatocytes or producing other adverse side-effects [1]. This is in contrast to many fibric acid derivatives, which are known peroxisome proliferator-activated receptor alpha (PPARα) agonists that can induce peroxisome proliferation and hepatocarcinogenesis in rodent models.

Hepatotoxicity Peroxisome Proliferation Drug Safety

Optimal Research and Industrial Application Scenarios for Sultosilic Acid Piperazine Salt Based on Verified Differentiation Evidence


In Vivo Models of Hyperlipoproteinemia Requiring Concomitant Anticoagulation

Given the demonstrated lack of interaction with oral anticoagulants [1], sultosilic acid piperazine salt is the preferred lipid-lowering agent for studies involving anticoagulated animal models. This scenario is critical for research into the interplay between dyslipidemia and thrombosis, or for studies where anticoagulation is a necessary part of the experimental protocol.

Long-Term Toxicology and Hepatic Safety Studies

The evidence that this compound does not induce peroxisomal proliferation [2] makes it uniquely suited for chronic toxicity studies where the confounding carcinogenic effects of other fibrates would compromise data interpretation. This is particularly relevant for research focused on the long-term safety profile of lipid-lowering therapies.

Benchmarking Novel Lipid-Lowering Compounds

As a compound with proven, statistically significant lipid-lowering efficacy equivalent to bezafibrate in a head-to-head clinical trial [1], sultosilic acid piperazine salt serves as an excellent positive control or benchmark comparator in the discovery and development of new anti-dyslipidemic agents.

Studies on Platelet Function and Fibrinolysis

The dual action of sultosilic acid piperazine salt on both lipid metabolism and platelet adhesiveness/fibrinolysis [1] positions it as a valuable tool for investigating the complex relationship between dyslipidemia, thrombosis, and cardiovascular risk. It can be used to explore mechanisms linking lipid modulation to improved hemorheology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultosilic acid piperazine salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.